molecular formula C5H6N2O2S B1291604 2-(Aminomethyl)thiazole-5-carboxylic acid CAS No. 933742-24-6

2-(Aminomethyl)thiazole-5-carboxylic acid

Cat. No.: B1291604
CAS No.: 933742-24-6
M. Wt: 158.18 g/mol
InChI Key: YEYCMJVDOVUXFX-UHFFFAOYSA-N
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Description

2-(Aminomethyl)thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

2-(Aminomethyl)thiazole-5-carboxylic acid has diverse applications in scientific research:

Future Directions

The 2-aminothiazole scaffold, which includes 2-(Aminomethyl)thiazole-5-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in various therapeutic applications.

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)thiazole-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, thereby modulating their catalytic activity. Additionally, it can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the modulation of metabolic fluxes and the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting downstream cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to a loss of activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and differentiation . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux within cells, affecting the levels of key metabolites and the efficiency of metabolic processes . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles . These processes are essential for understanding the compound’s bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is important for elucidating its precise role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiazole-5-carboxylic acid typically begins with 2-methylthiazole-5-carboxylic acid as the starting material. The process involves several key steps:

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and purity. The process ensures the stability of the compound and addresses challenges such as difficult purification and reagent handling .

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

    2-Aminothiazole: Shares the thiazole ring but lacks the carboxylic acid group.

    2-(Aminomethyl)thiazole: Similar structure but without the carboxylic acid group.

    Thiazole-5-carboxylic acid: Lacks the aminomethyl group.

Uniqueness: 2-(Aminomethyl)thiazole-5-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-1-4-7-2-3(10-4)5(8)9/h2H,1,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYCMJVDOVUXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622419
Record name 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933742-24-6
Record name 2-(Aminomethyl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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